molecular formula C12H12Cl3NO2 B8640912 4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one CAS No. 81778-12-3

4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one

Cat. No.: B8640912
CAS No.: 81778-12-3
M. Wt: 308.6 g/mol
InChI Key: XZRQUDHPTBDXRO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one is a heterocyclic organic compound that contains an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one typically involves the reaction of 2,4,5-trichlorobenzyl chloride with 4,4-dimethyl-1,2-oxazolidin-3-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one is unique due to its specific substitution pattern and the presence of the oxazolidinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

81778-12-3

Molecular Formula

C12H12Cl3NO2

Molecular Weight

308.6 g/mol

IUPAC Name

4,4-dimethyl-2-[(2,4,5-trichlorophenyl)methyl]-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H12Cl3NO2/c1-12(2)6-18-16(11(12)17)5-7-3-9(14)10(15)4-8(7)13/h3-4H,5-6H2,1-2H3

InChI Key

XZRQUDHPTBDXRO-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=CC(=C(C=C2Cl)Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 1.9 grams (0.029 mole) of crushed 85% pure potassium hydroxide and 1.7 grams (0.005 mole) of tetrabutylammonium bromide in 20 ml of tetrahydrofuran was added dropwise a solution of 3.0 grams (0.026 mole) of 4,4-dimethyl-3-isoxazolidinone (Example 30, Step B) and 7.1 grams (0.026 mole) of (2,4,5-trichlorophenyl)methyl bromide in 50 ml of tetrahydrofuran. The addition required one hour. Upon completion of addition the reaction mixture was stirred at ambient temperature for 1.5 hours and then filtered. The filtrate was diluted with 150 ml of methylene chloride and washed with three 75-ml portions of water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give an oil residue. The oil was subjected to column chromatography on silica gel. Elution was accomplished using 10% ethyl acetate in heptane. The appropriate fractions were combined and concentrated under reduced pressure to give 1.6 grams of 2-[(2,4,5 -trichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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